molecular formula C8H19NO2 B095921 Ammonium 2-ethylhexanoate CAS No. 15590-60-0

Ammonium 2-ethylhexanoate

Cat. No.: B095921
CAS No.: 15590-60-0
M. Wt: 161.24 g/mol
InChI Key: JQQFHYGWOCWHFI-UHFFFAOYSA-N
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Description

Ammonium 2-ethylhexanoate is an ionic compound formed by the reaction of 2-ethylhexanoic acid with ammonia or ammonium hydroxide. It consists of an ammonium cation (NH₄⁺) and a 2-ethylhexanoate anion (C₈H₁₅O₂⁻). The compound is often synthesized as an intermediate in the production of metal carboxylates, such as nickel 2-ethylhexanoate, through metathesis reactions with metal chlorides . Its water solubility, derived from the ionic nature of the ammonium group, distinguishes it from hydrophobic metal carboxylates like zinc or titanium derivatives . Applications span catalysis, lubricant additives, and polymer synthesis, though its primary role is as a precursor in industrial processes .

Properties

CAS No.

15590-60-0

Molecular Formula

C8H19NO2

Molecular Weight

161.24 g/mol

IUPAC Name

azane;2-ethylhexanoic acid

InChI

InChI=1S/C8H16O2.H3N/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);1H3

InChI Key

JQQFHYGWOCWHFI-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)O.N

Canonical SMILES

CCCCC(CC)C(=O)O.N

Other CAS No.

15590-60-0

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

Ammonium 2-ethylhexanoate is an ammonium salt derived from 2-ethylhexanoic acid. Its molecular formula is C8H15NO2C_8H_{15}NO_2, and it typically appears as a colorless to pale yellow liquid. The compound exhibits amphiphilic characteristics, making it suitable for various applications in both organic and aqueous environments.

Scientific Research Applications

  • Catalysis in Organic Synthesis
    • This compound serves as an effective catalyst in organic reactions, particularly in the synthesis of esters and amides. Its ability to facilitate these reactions stems from its ionic nature, which enhances the nucleophilicity of reactants.
    • Case Study: In a study examining the synthesis of biodiesel, this compound was used as a catalyst for transesterification reactions, leading to higher conversion rates compared to traditional catalysts .
  • Polymerization Processes
    • It acts as an initiator or catalyst in various polymerization reactions, including the production of polyurethanes and other polymer-based materials. The compound's ability to stabilize free radicals makes it valuable in controlling polymer molecular weight and distribution.
    • Case Study: Research demonstrated that using this compound in the synthesis of polyurethane foams resulted in improved mechanical properties and thermal stability .
  • Stabilizer in Coatings and Paints
    • This compound is employed as a stabilizer and drying agent in paints and coatings. It enhances the film formation process, ensuring uniform application and durability.
    • Case Study: A comparative analysis showed that coatings formulated with this compound exhibited faster drying times and better adhesion properties than those without it .
  • Biological Applications
    • The compound has been explored for its antimicrobial properties, making it useful in preserving food products and animal feeds by inhibiting microbial growth.
    • Case Study: A study on food preservation indicated that this compound effectively reduced spoilage organisms in meat products, extending shelf life without compromising quality .

Data Tables

Application AreaDescriptionKey Benefits
Organic SynthesisCatalyzes ester and amide formationIncreased reaction rates
PolymerizationInitiator for polyurethane productionEnhanced mechanical properties
Coatings and PaintsStabilizer and drying agentImproved drying time and adhesion
Food PreservationAntimicrobial agentExtended shelf life for perishable goods

Comparison with Similar Compounds

Key Findings :

  • Catalytic Roles: Titanium(IV) 2-ethylhexanoate is critical in lead halide perovskite nanocrystal synthesis due to its ability to disrupt PbX₆ octahedra, enabling dopant integration . This compound lacks direct catalytic use but serves as a precursor for catalytic metal salts .
  • Safety: Zinc 2-ethylhexanoate poses eye irritation risks (CLP Category 2) , while ammonium derivatives may release ammonia under decomposition, requiring careful handling .

Ammonium Carboxylate Derivatives

Ammonium carboxylates with structurally similar cations but varying anions or alkyl chains exhibit distinct physicochemical behaviors:

Example Compounds:

  • 2-Hydroxyethylthis compound (Eet)
  • 2-Hydroxymethylthis compound (Met)
  • 2-Hydroxydimethylthis compound (Det)
Parameter This compound Eet, Met, Det
Ionicity Moderate Higher (due to hydroxyl groups)
Lubricant Performance Not reported Superior anti-wear properties due to tunable ionicity
Thermal Stability Lower Enhanced stability in biodegradable oils

Key Findings :

  • Ionicity directly influences tribological performance. Hydroxyl-containing ammonium salts (Eet, Met, Det) demonstrate better lubrication efficiency than simpler ammonium derivatives .

Catalysis

  • Potassium 2-Ethylhexanoate: Achieves high yields in isocyanurate formation from aromatic isocyanates due to strong basicity .
  • Tin(II) 2-Ethylhexanoate: Provides 40% yield in starch-graft-polycaprolactone synthesis, outperforming trimethyl aluminum (58%) but underperforming molybdenum compounds (84%) .
  • This compound: Indirect role in nickel carboxylate synthesis, enabling efficient metal exchange reactions .

Polymer and Resin Production

  • Antimony Tris(2-Ethylhexanoate): Catalyzes synthetic resin production, enhancing process efficiency .

Q & A

Q. Basic

  • ¹H-NMR : In CDCl₃, expect peaks at δ 0.8–1.0 ppm (CH₃), δ 1.2–1.5 ppm (CH₂), and δ 2.3 ppm (COO⁻) .
  • FTIR : Confirm carboxylate (C=O stretch at ~1550–1650 cm⁻¹) and ammonium (N-H bend at ~1600 cm⁻¹).
  • ESI-MS : Detect molecular ion peaks ([M+H]⁺) for purity assessment.
    Cross-validate with elemental analysis (C, H, N) to resolve ambiguities in complex matrices.

How can researchers resolve contradictions in reported thermal decomposition temperatures?

Advanced
Discrepancies in thermal stability data (e.g., TGA-reported decomposition ranges) often arise from:

  • Atmospheric effects : Oxidative vs. inert conditions (N₂ vs. air) alter degradation pathways.
  • Sample purity : Impurities (e.g., residual acid) lower observed stability.
  • Heating rates : Faster rates (>10°C/min) may mask intermediate phases.

Q. Methodological approach :

  • Conduct controlled TGA/DSC under standardized conditions (e.g., 5°C/min in N₂).
  • Compare with XRD post-thermal treatment to identify decomposition products .
  • Replicate studies using purified batches (e.g., recrystallized from ethanol).

What experimental design strategies optimize catalytic efficiency in esterification reactions?

Advanced
this compound may act as a phase-transfer catalyst. To optimize:

  • DOE (Design of Experiments) : Use a Box-Behnken design to test variables:
    • Catalyst loading (0.5–5 mol%).
    • Temperature (50–100°C).
    • Solvent polarity (log P values).
  • Kinetic analysis : Monitor reaction progress via in situ FTIR or GC-MS to identify rate-limiting steps.
  • pH modulation : Adjust interfacial acidity to enhance substrate solubility, as seen in cobalt carboxylate systems .

Refer to catalyst performance tables (e.g., tin(II) derivatives achieving 40–84% yields in similar reactions) for benchmarking .

What are the critical safety protocols for handling this compound?

Q. Basic

  • Ventilation : Use fume hoods to avoid inhalation (PEL: <5 mg/m³).
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Keep in airtight containers at 4°C, away from oxidizers .

How does counterion choice affect solubility and reactivity of 2-ethylhexanoate derivatives?

Q. Advanced

  • Solubility : Ammonium salts generally exhibit higher aqueous solubility vs. metal counterparts (e.g., cerium(III) 2-ethylhexanoate requires non-polar solvents) .
  • Reactivity : Larger counterions (e.g., tetrabutylammonium) enhance lipophilicity for organic-phase reactions.
  • Regulatory impact : EU restrictions on dibutyltin derivatives highlight the need for greener alternatives (e.g., enzymatic catalysts) .

Validate via conductivity measurements and partition coefficients (log P) in biphasic systems.

How should researchers address conflicting data on the compound’s hygroscopicity?

Q. Advanced

  • Controlled humidity studies : Use dynamic vapor sorption (DVS) to quantify moisture uptake at 25°C/60% RH.
  • Comparative analysis : Benchmark against structurally similar compounds (e.g., sodium 2-ethylhexanoate) .
  • Crystallography : Determine if hydrate formation alters hygroscopic behavior.

What methodologies validate the compound’s role in polymer grafting reactions?

Q. Advanced

  • Grafting efficiency : Use SEC/GPC to compare molecular weights pre/post-reaction.
  • Catalyst screening : Test against ceric ammonium nitrate (41% yield in starch-g-PMA) and tin(II) derivatives .
  • Mechanistic probes : Employ radical scavengers (e.g., BHT) to confirm reaction pathways (ionic vs. radical).

How can computational modeling predict this compound’s behavior in novel solvents?

Q. Advanced

  • DFT calculations : Simulate solvation energies in ionic liquids (e.g., [EMIM]Ac) to predict solubility .
  • MD simulations : Model diffusion coefficients in water/ethanol mixtures.
  • QSAR : Correlate solvent Hansen parameters with experimental yield data.

What strategies mitigate batch-to-batch variability in synthesis?

Q. Advanced

  • Process analytical technology (PAT) : Implement in-line FTIR for real-time monitoring.
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like purity and particle size.
  • Statistical control charts : Track key variables (e.g., pH, temperature) across batches .

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